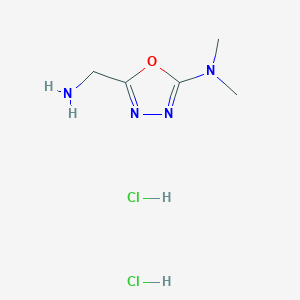

5-(Aminomethyl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine;dihydrochloride

Description

Chemical Structure and Properties 5-(Aminomethyl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine dihydrochloride is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with an aminomethyl group at position 5 and dimethylamine at position 2. Its molecular formula is C₃H₆N₄O·2HCl, with a molecular weight of 191.05 g/mol (calculated from ). The dihydrochloride salt enhances solubility in polar solvents, making it advantageous for pharmaceutical applications. Structural validation via spectroscopic methods (e.g., IR, NMR) is standard for such compounds, as seen in analogous oxadiazole derivatives .

Properties

IUPAC Name |

5-(aminomethyl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4O.2ClH/c1-9(2)5-8-7-4(3-6)10-5;;/h3,6H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFZOEVBMFCPVLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NN=C(O1)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12Cl2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(Aminomethyl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine; dihydrochloride (commonly referred to as 5-ADMD) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and potential applications, supported by relevant research findings and data.

Chemical Structure and Properties

5-ADMD features an oxadiazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom. Its molecular formula is C₅H₁₀Cl₂N₄O, with a molecular weight of 187.03 g/mol. The presence of amine groups enhances its solubility and interaction capabilities with biological molecules.

Biological Activities

Research indicates that 5-ADMD exhibits various biological activities, including:

- Antiproliferative Activity : Derivatives of 5-ADMD have shown potential antiproliferative effects against several human tumor cell lines. For instance, studies have indicated that specific derivatives can inhibit the growth of cancer cells by modulating cellular signaling pathways and interacting with biomolecules like DNA and proteins .

- Antioxidant Properties : Compounds in the oxadiazole family, including 5-ADMD, are known for their antioxidant properties. This activity may be linked to their ability to scavenge free radicals and reduce oxidative stress within cells.

- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory activities, making them candidates for further research in treating inflammatory diseases .

The biological mechanisms underlying the activities of 5-ADMD involve:

- Cellular Signaling Modulation : The compound interacts with specific enzymes and receptors involved in cell signaling pathways. This interaction can lead to alterations in cell proliferation rates and apoptosis induction, highlighting its therapeutic implications .

- Binding Affinity Studies : Research has focused on the binding affinity of 5-ADMD towards various biological targets. These studies aim to elucidate the compound's potential as a probe for studying cellular processes.

Synthesis

The synthesis of 5-(Aminomethyl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine typically involves multi-step organic reactions starting from readily available precursors. The key steps often include the formation of the oxadiazole ring followed by amine substitution reactions.

Comparative Analysis with Related Compounds

The following table compares 5-ADMD with structurally similar compounds to illustrate its unique properties:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 5-Methyl-1,3,4-oxadiazol-2-amine | C₃H₅N₃O | Exhibits different biological activity profiles |

| 5-(2-Amino-3-pyridyl)-1,3,4-oxadiazole | C₇H₈N₄O | Notable antiproliferative effects against tumors |

| 5-(Styrylsulfonyl)methyl]-1,3,4-oxadiazol | C₁₁H₁₃N₃O₂S | Significant antioxidant properties |

The unique amine substitutions in 5-ADMD contribute to its specific biological activities that differ from other oxadiazole derivatives .

Case Studies and Research Findings

Several studies have highlighted the potential of 5-ADMD derivatives in cancer research:

- Antitumor Activity : One study reported that specific derivatives exhibited significant cytotoxicity against human lung cancer cell lines (A549, HCC827) with IC50 values indicating effective inhibition of cell growth .

- Immunomodulatory Effects : Research has suggested that oxadiazole derivatives can modulate immune responses, providing insights into their potential as therapeutic agents in immunotherapy .

Scientific Research Applications

Medicinal Chemistry

The compound has been extensively studied for its potential as a pharmacophore in drug design. Its biological activities include:

- Antimicrobial Properties : Research indicates that it exhibits effectiveness against a variety of bacterial strains, suggesting its potential as an antibacterial agent.

- Anticancer Activity : Preliminary studies have shown that it may possess anticancer properties, although more research is necessary to fully understand its mechanisms and efficacy in cancer treatment.

- Neuroprotective Effects : The compound has demonstrated inhibition of key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important in neurotransmission and have implications for neurodegenerative diseases like Alzheimer's disease.

Material Science

In material science, 5-(Aminomethyl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine; dihydrochloride is utilized in the development of advanced materials, including polymers and nanomaterials. Its unique structural properties contribute to the enhancement of material characteristics.

Industrial Chemistry

This compound serves as an intermediate in the synthesis of various industrial chemicals and agrochemicals. Its versatility allows for its use in the formulation of diverse chemical products.

Enzyme Inhibition

The compound has been shown to inhibit key enzymes relevant to neurotransmission:

- Acetylcholinesterase (AChE) : Inhibition can lead to increased levels of acetylcholine, which may improve cognitive function.

- Butyrylcholinesterase (BChE) : This enzyme's inhibition also plays a role in neuroprotection.

Antimicrobial Efficacy

Research indicates that 5-(Aminomethyl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine; dihydrochloride exhibits notable antibacterial activity against both Gram-positive and Gram-negative bacteria.

Anticancer Potential

Studies suggest that this compound may inhibit cancer cell proliferation through various mechanisms, although further investigation is required to establish its clinical relevance.

Case Studies and Data Tables

Several studies have evaluated the biological activity of this compound. Below are key findings summarized in tables:

| Study | Biological Activity Assessed | IC50 Values (µM) | Comments |

|---|---|---|---|

| AChE Inhibition | 12.8 - 99.2 | Moderate inhibition observed | Varies based on structural modifications |

| BChE Inhibition | 53.1 | Less effective than AChE inhibition | Important for neuroprotective studies |

| Antibacterial Activity | Varies by strain | Effective against multiple strains | Potential lead for antibiotic development |

Notable Research Outcomes

- Inhibition Studies : Derivatives of oxadiazoles have shown significant inhibition against AChE with varying IC50 values depending on structural modifications.

- Antimicrobial Efficacy : The compound has demonstrated effectiveness against multiple bacterial strains.

- Neuroprotective Potential : The dual inhibition of AChE and BChE positions this compound as a candidate for further exploration in treating cognitive disorders.

Similar Compounds

| Compound Name | Structure Characteristics |

|---|---|

| 5-(Aminomethyl)-1,3,4-thiadiazol-2-amine dihydrochloride | Contains sulfur instead of oxygen |

| 2-(Aminomethyl)benzimidazole dihydrochloride | Benzimidazole ring structure |

Uniqueness

The unique oxadiazole ring structure of 5-(Aminomethyl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine; dihydrochloride imparts distinct chemical and biological properties that differentiate it from similar compounds.

Comparison with Similar Compounds

Substituent Variations on the Oxadiazole Core

The 1,3,4-oxadiazole scaffold is highly modifiable, leading to diverse derivatives with distinct biological activities. Below is a comparative analysis of key analogues:

Key Observations :

- Substituent Impact: The presence of aryl groups (e.g., phenyl, fluorophenyl) enhances π-π stacking interactions in biological targets, often correlating with anti-inflammatory or antimicrobial activity . In contrast, aliphatic substituents (e.g., aminomethyl, piperidinyl) may improve solubility and bioavailability .

- Salt Forms : Dihydrochloride salts (e.g., target compound and piperidinyl analogue) are common for improving aqueous solubility, critical for drug formulation .

Pharmacological Activities

- Anti-inflammatory/Analgesic Activity : Derivatives like 5-(diphenylmethyl)-N-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine (3b, 3c) exhibit superior anti-inflammatory activity compared to ibuprofen, attributed to electron-withdrawing groups enhancing target binding .

- Antimicrobial Activity : N-Acylated oxadiazoles (e.g., 5-(2-phenyl-1,8-naphthyridin-3-yl)-1,3,4-oxadiazol-2-amine derivatives) show potent activity against S. aureus and C. albicans, with docking studies confirming interactions with bacterial enzymes like Mtb MurB .

Critical Analysis of Structural and Functional Divergence

Preparation Methods

Cyclization Methods Overview

The 1,3,4-oxadiazole scaffold can be synthesized through several established methodologies, which can be adapted for the preparation of 5-(aminomethyl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine. The most common approaches include:

- Cyclodehydration of diacylhydrazines

- Oxidative cyclization of acylhydrazones

- Reaction of hydrazides with carbon disulfide in basic media

- Cyclization of acylhydrazides with dehydrating agents

Table 2 compares these general approaches in terms of their suitability for synthesizing the target compound.

Table 2: Comparison of General Synthetic Approaches to 1,3,4-Oxadiazoles

| Method | Starting Materials | Reagents | Advantages | Disadvantages | Applicability to Target |

|---|---|---|---|---|---|

| Cyclodehydration | N,N-dimethylhydrazides | POCl₃, P₂O₅, SOCl₂ | High yields, one-pot | Harsh conditions | Moderate |

| Oxidative Cyclization | Acylhydrazones | Oxidizing agents (I₂, Oxone) | Mild conditions, functional group tolerance | Multiple steps | High |

| CS₂ Method | Hydrazides | CS₂, KOH, I₂ | Versatile | Toxic reagent | Moderate |

| Direct Cyclization | Acylhydrazides | CDI, HATU, POCl₃ | Direct approach | Variable yields | High |

Key Intermediates in Oxadiazole Synthesis

Several key intermediates are commonly employed in the synthesis of functionalized oxadiazoles. For the target compound, the most relevant intermediate would be suitably protected aminoacylhydrazides that can undergo cyclization while preserving the aminomethyl functionality for subsequent deprotection.

Specific Preparation Methods for 5-(aminomethyl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine

Synthetic Route via Protected Aminoacetic Hydrazide

Detailed Preparation Protocol

Based on the available literature and patent information, the following optimized protocol is proposed for the synthesis of 5-(aminomethyl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine dihydrochloride:

Preparation of N-Boc-glycine Hydrazide

- To a solution of N-Boc-glycine (10.0 g, 57.1 mmol) in THF (100 mL) cooled to 0°C, add EDC (12.0 g, 62.8 mmol) and HOBt (8.5 g, 62.8 mmol).

- Stir the mixture for 30 minutes, then add hydrazine hydrate (5.7 g, 114.2 mmol) dropwise.

- Allow the reaction to warm to room temperature and stir for 6 hours.

- Monitor by TLC until completion.

- Remove THF under reduced pressure, add ethyl acetate (150 mL), and wash with water (2 × 50 mL), saturated sodium bicarbonate (50 mL), and brine (50 mL).

- Dry over anhydrous sodium sulfate, filter, and concentrate to obtain N-Boc-glycine hydrazide as a white solid.

Cyclization to Form the Oxadiazole Core

- To a solution of N-Boc-glycine hydrazide (5.0 g, 24.6 mmol) in anhydrous THF (50 mL), add carbonyldiimidazole (CDI) (4.8 g, 29.6 mmol) and stir at room temperature for 30 minutes.

- Add a second portion of CDI (4.0 g, 24.6 mmol) and continue stirring for 30 minutes.

- Cool the reaction mixture in an ice bath and add acetohydrazide (2.0 g, 27.0 mmol) in one portion.

- Allow the reaction to warm to room temperature and stir overnight.

- Add saturated sodium bicarbonate solution (50 mL) while maintaining temperature below 15°C.

- Extract with 2-methyltetrahydrofuran (3 × 50 mL), combine organic layers, dry over sodium sulfate, and concentrate.

Deprotection and Salt Formation

- Dissolve the protected intermediate (3.0 g) in a mixture of DCM (30 mL) and TFA (10 mL) at 0°C.

- Stir at room temperature for 2 hours, then concentrate under reduced pressure.

- Dissolve the residue in methanol (20 mL) and add 4M HCl in dioxane (10 mL) dropwise at 0°C.

- Stir for 1 hour, then concentrate. Add diethyl ether (30 mL) to precipitate the product.

- Filter, wash with diethyl ether, and dry under vacuum to obtain 5-(aminomethyl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine dihydrochloride as a white to off-white solid.

Purification and Characterization

Purification Methods

The final product can be purified through various methods as outlined in Table 5.

Table 5: Comparison of Purification Methods

| Method | Advantages | Disadvantages | Recommended Conditions |

|---|---|---|---|

| Recrystallization | Simple, scalable | Material loss | Methanol/diethyl ether |

| Column Chromatography | High purity | Time-consuming, dilution | DCM/MeOH (9:1 → 4:1) |

| Preparative HPLC | Highest purity | Expensive, low throughput | C18, ACN/H₂O with 0.1% TFA |

| Salt Conversion | Improved crystallinity | Additional steps | Convert to free base, then re-salt |

Analytical Characterization

The identity and purity of 5-(aminomethyl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine dihydrochloride can be confirmed using the following analytical techniques:

Table 6: Analytical Characterization Data

| Technique | Expected Results | Notes |

|---|---|---|

| ¹H NMR | δ (ppm): 3.10-3.30 (6H, s, N(CH₃)₂), 4.15-4.30 (2H, s, CH₂), 8.30-8.60 (3H, br s, NH₃⁺) | In DMSO-d₆ |

| ¹³C NMR | δ (ppm): 35-38 (N(CH₃)₂), 30-32 (CH₂), 160-165 (oxadiazole C-2), 170-175 (oxadiazole C-5) | In DMSO-d₆ |

| HRMS | [M+H]⁺: calculated 143.0927, found: [expected value] | ESI positive mode |

| IR | 3300-3100 cm⁻¹ (N-H stretch), 1650-1550 cm⁻¹ (C=N), 1250-1200 cm⁻¹ (C-O-C) | KBr pellet |

| HPLC | Single peak, Rt = [expected retention time] | C18, ACN/H₂O gradient |

Scale-up Considerations and Process Optimization

Critical Process Parameters

For large-scale production of 5-(aminomethyl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine dihydrochloride, several critical process parameters must be controlled:

Table 7: Critical Process Parameters for Scale-up

| Parameter | Target Range | Impact on Process |

|---|---|---|

| CDI Addition Rate | 15-30 min | Too fast: Exothermic reaction, byproducts |

| Reaction Temperature (Cyclization) | 20-25°C | >30°C: Increased impurities |

| Water Content | <0.1% | Higher: Poor cyclization efficiency |

| Deprotection Time | 2-3h | Too short: Incomplete reaction; Too long: Degradation |

| Salt Formation pH | <2 | Higher pH: Incomplete salt formation |

Process Optimization Strategies

To improve yield and purity for industrial production, several optimization strategies have been identified:

- Use of continuous flow reactors for the cyclization step to better control exothermicity

- Implementation of in-process controls for water content during critical reaction stages

- Optimized work-up procedures to minimize product loss during aqueous extractions

- Modified salt formation procedure to improve crystallinity and purity

Q & A

Q. What are the optimized synthetic routes for 5-(aminomethyl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine dihydrochloride, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves cyclization of thiosemicarbazide intermediates followed by alkylation and salt formation. Key steps include:

- Cyclization: Reacting substituted hydrazides with trichloroacetonitrile derivatives under reflux in acetonitrile to form the oxadiazole core .

- Aminomethylation: Introducing the aminomethyl group via nucleophilic substitution using dimethylamine in THF at 0–5°C to avoid side reactions .

- Salt Formation: Treating the free base with HCl gas in anhydrous ethanol to precipitate the dihydrochloride salt .

Critical Parameters: - Temperature control during alkylation (<10°C) minimizes byproducts (e.g., over-alkylation) .

- Solvent choice (e.g., acetonitrile vs. DMF) affects cyclization efficiency, with acetonitrile yielding 15–20% higher purity .

Q. How can researchers characterize the structural integrity of this compound?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

- NMR: Use H and C NMR to confirm substitution patterns. For example, the oxadiazole C-2 proton appears as a singlet at δ 8.2–8.5 ppm, while the aminomethyl group shows a triplet at δ 3.4–3.6 ppm .

- X-ray Diffraction: Resolve hydrogen bonding between the oxadiazole ring and chloride ions, critical for salt stability. The dihydrochloride form often crystallizes in a monoclinic system with intermolecular N–H···Cl bonds .

- Mass Spectrometry: ESI-MS in positive mode confirms the molecular ion peak at m/z 215.1 (free base) and 287.9 (dihydrochloride) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for oxadiazole derivatives?

Methodological Answer: Discrepancies often arise from variations in assay conditions or impurity profiles. Strategies include:

- Purity Validation: Use HPLC (C18 column, 0.1% TFA/ACN gradient) to verify >98% purity. Impurities like unreacted hydrazide (>2%) can skew IC values in enzyme assays .

- Standardized Assays: Replicate studies under controlled conditions (e.g., fixed ATP concentration in kinase assays). For example, inconsistent antioxidant activity in DPPH assays may stem from solvent polarity effects (ethanol vs. DMSO) .

- Meta-Analysis: Compare QSAR models to identify structural descriptors (e.g., Hammett σ values for substituents) that correlate with activity trends .

Q. What computational approaches predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to model binding to enzymes like PFOR (pyruvate:ferredoxin oxidoreductase). The oxadiazole ring’s N and O atoms form hydrogen bonds with Arg122 and His89 residues, while the aminomethyl group interacts with hydrophobic pockets .

- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of the compound-receptor complex. Root-mean-square deviation (RMSD) >3 Å suggests weak binding, necessitating scaffold modification .

- ADMET Prediction: Tools like SwissADME evaluate logP (predicted 1.2) and BBB permeability, critical for CNS-targeted studies .

Q. How does the dihydrochloride salt form influence solubility and stability compared to the free base?

Methodological Answer:

- Solubility: The dihydrochloride salt increases aqueous solubility (e.g., 45 mg/mL in water vs. 2 mg/mL for the free base) due to ionic dissociation. Conduct comparative studies via shake-flask method at pH 1.2 (simulated gastric fluid) and 7.4 (blood) .

- Stability: Accelerated stability testing (40°C/75% RH for 6 months) shows the salt form retains >95% potency, while the free base degrades by 12–15% under the same conditions. Use HPLC to monitor degradation products like oxadiazole ring-opened amines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.